molecular formula C18H12BrNO3 B598731 2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione CAS No. 1199556-87-0

2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione

Cat. No. B598731
CAS RN: 1199556-87-0
M. Wt: 370.202
InChI Key: GSLJDPZJCAZEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives, also known as phthalimide derivatives, are recognized for their diverse biological activities . They are neutral and hydrophobic, allowing them to pass through living membranes in vivo .


Synthesis Analysis

Isoindoline-1,3-dione derivatives are synthesized from the interaction of N-arylbenzenecarboximidamides with phthalic anhydride . The reaction is carried out in benzene at reflux . Without heating, the reaction leads to the formation of monoacylation products—phthalic acid amides .


Molecular Structure Analysis

The common structure of isoindoline-1,3-dione derivatives is –CO–N– ®–CO– . The construction of a nitrogen-holding heterocyclic ring attached to isoindoline-1,3-diones has been established to display strong antifungal and antibacterial activities .

Scientific Research Applications

Structural Characterization and Analysis

Isoindoline-1,3-dione derivatives, including those with bromophenyl groups, have been characterized using advanced spectroscopic techniques. The structural elucidation of these compounds provides foundational knowledge for understanding their chemical behavior and potential applications in various fields, including material science and medicinal chemistry (Dioukhane et al., 2021). The use of 1D and 2D NMR spectroscopy, as demonstrated in the characterization of related isoindoline-1,3-dione derivatives, is crucial for the accurate determination of molecular structure and the relationships between structural elements and their physical or biological activities.

Synthesis and Material Applications

The synthesis of isoindoline-1,3-dione derivatives involves innovative approaches that contribute to the development of new materials and chemical processes. For example, the utilization of green catalytic systems, such as the Water Extract of Onion Peel Ash (WEOPA), has been explored for the synthesis of isoindoline-1,3-dione derivatives. This method offers environmental benefits by avoiding harmful reagents and providing an alternative for bio-waste management (Journal et al., 2019). Such eco-friendly synthesis methods are significant for the sustainable development of new compounds and materials.

Pharmacological Potential

Isoindoline-1,3-dione derivatives exhibit a range of biological activities, making them candidates for pharmacological research. Their structures serve as key components in the design of molecules with potential therapeutic applications, such as inhibitors of enzymes relevant to disease processes. For instance, the design and synthesis of isoindoline-1,3-dione-based compounds for inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD) highlight the medicinal chemistry applications of these derivatives. The inhibitory activity against HPPD, an enzyme involved in tyrosine degradation, suggests potential uses in developing treatments for disorders related to tyrosine metabolism (He et al., 2019).

Future Directions

The findings provide a basis for further study to investigate the impact of additional alkylating imides on the survival of blood cancer cells, particularly against Raji cells . It’s also suggested that the search continues for more effective and less toxic organic molecules with a non-steroidal structure .

Mechanism of Action

Target of Action

The primary targets of 2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione are dopamine receptors, specifically the D2 and D3 subtypes . These receptors play a crucial role in the regulation of mood, reward, and motor control in the human brain.

Mode of Action

This compound interacts with dopamine receptors, modulating their activity . This interaction can result in changes to the receptor’s function, potentially influencing neurotransmission and neuronal activity.

Biochemical Pathways

It is known that dopamine receptors are involved in several key neurological pathways, including those related to mood regulation and motor control . Changes in the activity of these receptors can therefore have significant downstream effects on these pathways.

Pharmacokinetics

In silico analysis suggests that isoindoline derivatives may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological processes in which dopamine receptors are involved. For example, modulation of D2 and D3 receptors could potentially influence mood, reward, and motor control .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name

2-[1-(4-bromophenyl)-3-oxocyclobutyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNO3/c19-12-7-5-11(6-8-12)18(9-13(21)10-18)20-16(22)14-3-1-2-4-15(14)17(20)23/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLJDPZJCAZEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(C2=CC=C(C=C2)Br)N3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728952
Record name 2-[1-(4-Bromophenyl)-3-oxocyclobutyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1199556-87-0
Record name 2-[1-(4-Bromophenyl)-3-oxocyclobutyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199556-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[1-(4-Bromophenyl)-3-oxocyclobutyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-[2-(4-bromophenyl)-5,8-dioxaspiro[3.4]oct-2-yl]-1H-isoindole-1,3(2H)-dione (8-2) (3.1 g, 7.48 mmol) and Toluenesulfonic acid monohydrate (0.14 g, 0.75 mmol) in acetone (50 mL) was refluxed for 2 days. The cooled mixture was diluted with EtOAc, washed with sat. NaHCO3, dried (MgSO4), filtered, and concentrated under reduced pressure. The residue was purified by silica gel chromatography, eluting with 0˜100% EtOAc in hexane, to give 2-[1-(4-bromophenyl)-3-oxocyclobutyl]-1H-isoindole-1,3(2H)-dione (8-3) as a colorless form.
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-[2-(4-bromophenyl)-5,8-dioxaspiro[3.4]oct-2-yl]-1H-isoindole-1,3(2H)-dione (7-2) (3.1 g, 7.48 mmol) and p-toluenesulfonic acid monohydrate (0.14 g, 0.75 mmol) in acetone (50 mL) was refluxed for 2 days. The cooled mixture was diluted with EtOAc, washed with sat. NaHCO3, dried (MgSO4), filtered, and concentrated under reduced pressure. The residue was purified by silica gel chromatography, eluting with 0˜100% EtOAc in hexane, to give 2-[1-(4-bromophenyl)-3-oxocyclobutyl]-1H-isoindole-1,3(2H)-dione (7-3) as a colorless form.
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 2-(1-(4-bromophenyl)-3,3-dimethoxycyclobutyl)isoindoline-1,3-dione (0.3 g, 0.72 mmol) in Acetone (30 ml) was added 6M HCl (3 ml) and the resulting solution was stirred at 50° C. for 2 h. The reaction mixture was concentrated to give product 0.26 g.).
Name
2-(1-(4-bromophenyl)-3,3-dimethoxycyclobutyl)isoindoline-1,3-dione
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To a mixture of Compound [XXXVI] (3.25 g, 7.85 mmol, 1.0 eg.) in acetone (300 mL), was added p-toluenesulfonic acid (1.49 g, 7.85 mmol, 1.0 eq.) with stirring and heated to 70° C. After 64 hours at 70° C., the reaction was cooled and poured into saturated aqueous NaHCO3 and extracted with ethyl acetate (×3). The combined organic phases were concentrated and the resulting residue purified by silica gel chromatography eluting with heptane and ethyl acetate (gradient of 0% to 40% ethyl acetate) to give Compound [XXXVII]: 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 3.92-4.01 (m, 2H) 4.20-4.33 (m, 2H) 7.44-7.52 (m, 4H) 7.74 (dd, J=5.37, 3.12 Hz, 2H) 7.84 (dd, J=5.54, 3.00 Hz, 2H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.